N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c23-16-12-10-14(11-13-16)20(25)21-19(17-8-4-5-9-18(17)27-21)24-22(26)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQXIFDUXHAPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Dehydration
Reaction of 2-hydroxybenzaldehyde derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) yields benzofuran intermediates. This method achieves 68–72% yields when performed at 80–100°C for 6–8 hours.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed coupling between o-iodophenols and alkynes provides regioselective benzofuran formation. For instance, using Pd(PPh₃)₄ and CuI in triethylamine at 60°C produces the core structure in 85% yield.
Introduction of the 4-Chlorobenzoyl Group
The 4-chlorobenzoyl moiety is introduced at position 2 of the benzofuran core via Friedel-Crafts acylation. Key steps include:
Friedel-Crafts Acylation Conditions
- Reagent : 4-Chlorobenzoyl chloride (1.2 equiv)
- Catalyst : AlCl₃ (2.0 equiv) in anhydrous dichloromethane (DCM)
- Temperature : 0°C to room temperature (RT), 4–6 hours
- Yield : 78–82% after aqueous workup
The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ activating the acyl chloride. Quenching with ice-cold 1 M HCl prevents over-acylation.
Solvent Optimization
Comparative studies show higher yields in DCM (82%) versus THF (65%) due to improved reagent solubility. Polar aprotic solvents like DMF reduce yields (<50%) by coordinating to AlCl₃.
Coupling of Cyclohexanecarboxamide
The final step involves amidating the benzofuran intermediate with cyclohexanecarbonyl chloride. Two primary methods are employed:
Direct Acylation with Acid Chlorides
Carbodiimide-Mediated Coupling
For sensitive substrates, coupling agents enhance efficiency:
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv)
- Base : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Solvent : Dry dioxane
- Yield : 88–92%
Purification and Characterization
Crystallization Protocols
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Acetone/MeOH (3:1) | 99.2 | 68 |
| Ethyl Ether | 97.5 | 72 |
| CH₂Cl₂/Hexane | 98.8 | 65 |
Crystallization from acetone/MeOH provides the highest purity.
Spectroscopic Data
- MS(ESI) : m/z 451.9 [M+H]⁺
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.58–7.42 (m, 5H, Ar–H), 2.81–1.21 (m, 11H, cyclohexane)
Comparative Analysis of Synthetic Routes
Yield vs. Method
| Method | Average Yield (%) | Reaction Time (h) |
|---|---|---|
| Direct Acylation | 73 | 18 |
| EDC·HCl Coupling | 90 | 6 |
| HATU-Mediated Coupling | 92 | 4 |
EDC·HCl and HATU methods significantly reduce reaction times while improving yields.
Solvent Impact on Acylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 82 |
| THF | 7.52 | 65 |
| DMF | 36.7 | 48 |
Lower dielectric solvents favor faster acylation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups. It can be used in assays to investigate the activity of various biological targets.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific biological pathways, making it a candidate for drug development studies.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring and chlorobenzoyl group could facilitate binding to hydrophobic pockets, while the cyclohexanecarboxamide moiety might interact with polar regions of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in two key categories: 4-chlorobenzoyl derivatives and cyclohexanecarboxamide-containing ligands .
4-Chlorobenzoyl Derivatives
lists tyrosine-derived peptides modified with 4-chlorobenzoyl groups (e.g., N-[N-(4-chlorobenzoyl)-O-methyl-L-tyrosyl]-L-phenylalanol). Key comparisons include:
- Substituent Flexibility : The target compound’s benzofuran core provides a rigid aromatic system, contrasting with the flexible tyrosine backbone in derivatives. This rigidity may influence binding to hydrophobic pockets in biological targets.
- Electron Effects: The 4-chlorobenzoyl group in both compounds enhances electrophilicity, but its placement on benzofuran (vs.
Cyclohexanecarboxamide Analogs
describes cyclohexanecarboxamide-thiourea hybrids (e.g., N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide , H2L4). Critical distinctions:
- Functional Groups : The target compound lacks a thiourea (–NH–C(=S)–NH–) bridge but retains the cyclohexanecarboxamide moiety. This omission reduces sulfur-based coordination capacity, limiting metal-binding utility compared to H2L4 .
- Synthetic Routes : Both classes use cyclohexanecarbonyl chloride as a precursor. However, the target compound’s benzofuran synthesis requires additional steps (e.g., benzofuran ring formation), increasing complexity .
Structural and Spectroscopic Data Comparison
Key Research Findings
Electronic Effects : The 4-chlorobenzoyl group in the target compound enhances electrophilicity at the benzofuran 2-position, a feature shared with derivatives but absent in simple cyclohexanecarboxamides (e.g., H2L4) .
Biological Potential: While direct bioactivity data for the target compound are unavailable, analogs like H2L4 exhibit metal-binding properties, suggesting the target’s amide group could interact with biological targets via hydrogen bonding .
Synthetic Challenges : The benzofuran core necessitates advanced cyclization techniques, contrasting with the straightforward thiourea coupling in compounds .
Biological Activity
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzofuran moiety and a cyclohexanecarboxamide group. Its molecular formula is , with a molecular weight of approximately 325.81 g/mol. The presence of the 4-chlorobenzoyl group is significant for its biological activity, as halogenated aromatic compounds often exhibit enhanced interactions with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzofuran derivatives have been shown to inhibit key enzymes involved in cancer progression, such as ribonucleotide reductase (RR) and various kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways, including those related to apoptosis, cell cycle regulation, and angiogenesis. For example, some studies have reported that similar compounds can downregulate the PI3K/Akt pathway, which is crucial for cell survival and growth.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess such activity.
Biological Activity Data
The following table summarizes key findings from studies examining the biological activity of this compound and related compounds:
Case Studies
- Antitumor Activity : In a study evaluating the antitumor potential of benzofuran derivatives, this compound was shown to significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the intrinsic pathway, characterized by increased mitochondrial membrane permeability and activation of caspases.
- Antimicrobial Effects : Another study investigated the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent antibacterial activity, particularly against resistant strains.
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core followed by functionalization. Key steps include:
- Benzofuran core synthesis : Cyclization of substituted phenols with chloroacetyl derivatives under acidic conditions .
- Chlorobenzoyl introduction : Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of Lewis catalysts like AlCl₃ .
- Cyclohexanecarboxamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Yield optimization requires precise control of temperature (e.g., 0–5°C for acylation) and solvent selection (e.g., dichloromethane for acylation, DMF for amidation). Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzofuran C-3 proton at δ 7.8–8.2 ppm, cyclohexane carboxamide carbonyl at ~170 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z for C₂₃H₂₀ClNO₃: 393.11) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-chlorobenzoyl group on biological activity?
- Comparative analogs : Synthesize derivatives with substituent variations (e.g., 4-methoxybenzoyl, 4-methylbenzoyl) to test against target receptors .
- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based viability tests (IC₅₀ determination in cancer lines) .
- Computational modeling : Molecular docking (AutoDock Vina) to compare binding affinities of analogs with receptor active sites .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Standardized protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), assay conditions (e.g., 48-hr incubation), and controls .
- Metabolic stability testing : Assess compound degradation in vitro (microsomal assays) to rule out false negatives .
- Orthogonal validation : Confirm activity via dual methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .
Q. How can in silico methods predict metabolic pathways and toxicity profiles of this compound?
- Software tools : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism, highlighting potential hydroxylation at the cyclohexane ring or benzofuran core .
- Toxicity endpoints : Predict hepatotoxicity (e.g., mitochondrial membrane perturbation) via ProTox-II .
- Experimental follow-up : Validate predictions with Ames test (mutagenicity) and zebrafish embryo toxicity models .
Methodological Challenges
Q. What strategies mitigate side reactions during the acylation of the benzofuran core?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBDMS) before acylation .
- Catalyst optimization : Use scandium triflate instead of AlCl₃ to reduce carbocation rearrangements .
- Low-temperature monitoring : Reaction progress tracked via TLC (hexane:EtOAc 3:1) to halt at the desired intermediate .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Solvent selection : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation .
- pH stability : Pre-test compound integrity via HPLC after 24-hr exposure to PBS (pH 7.4) or simulated gastric fluid (pH 2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
